molecular formula C9H7ClFNOS B2551701 2-(4-Fluorophenyl)-1,3-thiazol-4-ol hydrochloride CAS No. 499796-85-9

2-(4-Fluorophenyl)-1,3-thiazol-4-ol hydrochloride

Cat. No. B2551701
CAS RN: 499796-85-9
M. Wt: 231.67
InChI Key: BKTFPAWQUASAKL-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluorophenyl)-1,3-thiazol-4-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their use in the synthesis of fluorescent probes, pharmaceuticals, and other biologically active molecules .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of precursors such as thioureas, phenacyl bromides, or isothiocyanates with appropriate reagents under conditions that promote cyclization to form the thiazole ring . For example, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was achieved by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

Molecular Structure Analysis

Thiazole derivatives exhibit a range of molecular structures, often influenced by substituents on the thiazole ring. X-ray crystallography and NMR spectroscopy are commonly used to determine the structure and confirm the identity of these compounds. Intramolecular hydrogen bonding and planarity of the thiazole ring are common structural features . The presence of substituents like fluorine can influence the electronic properties and molecular conformation of the thiazole derivatives .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including intramolecular hydrogen bonding and proton transfer processes. The presence of functional groups such as hydroxyl or amino groups can lead to fluorescence changes upon pH variations or metal cation binding . The introduction of electron-withdrawing groups like fluorine can affect the fluorescence quantum yields and the photophysical properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, fluorescence, and biological activity, are influenced by their molecular structure. Substituents on the thiazole ring can modulate these properties, leading to applications in sensing, as fluorophores, and in medicinal chemistry. For instance, some thiazole derivatives show pH-dependent fluorescence, which can be utilized in designing pH-sensitive probes . The introduction of fluorine atoms can enhance the biological activity of thiazole-containing compounds, as seen in their antimicrobial and anti-inflammatory effects .

Scientific Research Applications

Fluorescence Studies and Sensor Development

  • Dual Fluorescence Effects : Studies on 1,3,4-thiadiazoles have shown that these compounds exhibit interesting dual fluorescence effects, which are highly dependent on their structural composition. This fluorescence can be modulated by specific molecular aggregation, making these compounds ideal as fluorescence probes in biological and molecular medicine applications (Budziak et al., 2019).

Corrosion Inhibition

  • Protecting Mild Steel : Halogen-substituted thiazole derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of fluorine in these molecules contributes to their adsorption on metal surfaces, thereby preventing corrosion. This application is crucial for extending the lifespan of metal components in industrial systems (Gong et al., 2019).

Biological Activity

  • Biological Potential : Some derivatives, especially those related to the 1,3,4-thiadiazole family, have been identified to possess significant pharmacological potential. This includes antimycotic properties and the ability to act as effective fluorescence probes or potential pharmaceuticals, highlighting the versatility and utility of these compounds in developing new therapeutic agents (Budziak et al., 2019).

Material Science

  • Ratiometric Fluorescent Sensors : Thiazole derivatives have been applied in the development of ratiometric fluorescent sensors for detecting metal ions such as Fe(III). These compounds undergo a change in fluorescence emission upon binding to specific ions, enabling their use in environmental monitoring and analytical chemistry (Wang et al., 2016).

Mechanism of Action

The compound’s mode of action would depend on its specific targets in the body. It could potentially act by binding to a specific receptor or enzyme, thereby modulating its activity. The exact biochemical pathways affected would depend on these targets .

As for pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical structure.

The result of the compound’s action would be a change in the activity of its target, which could lead to various downstream effects at the cellular and molecular level. These effects would depend on the specific role of the target in the body .

Finally, the compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include factors within the body, such as pH and the presence of other molecules, as well as external factors such as temperature and light .

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS.ClH/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9;/h1-5,12H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTFPAWQUASAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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